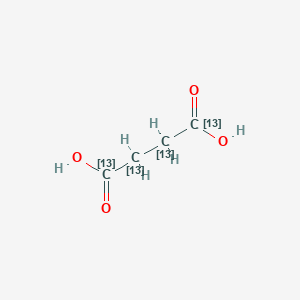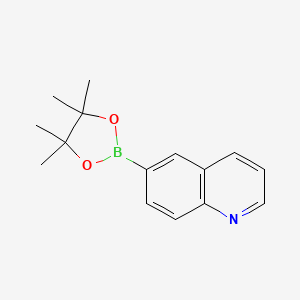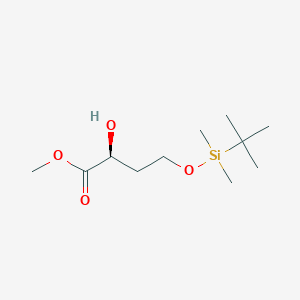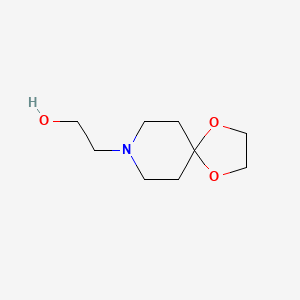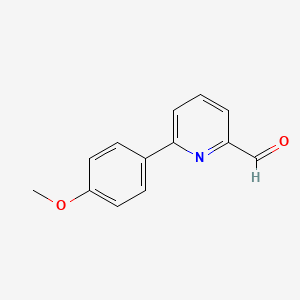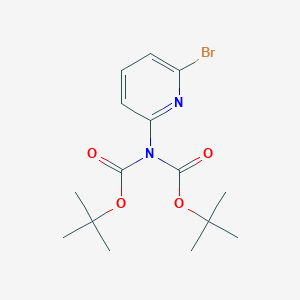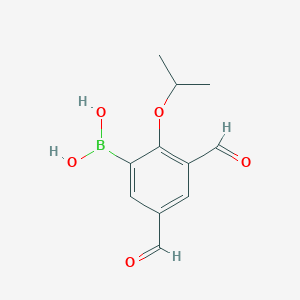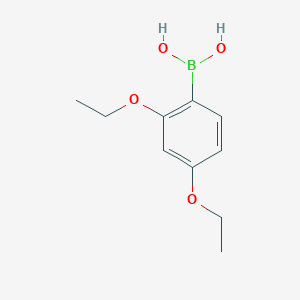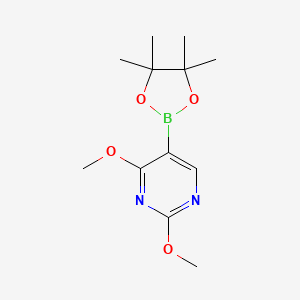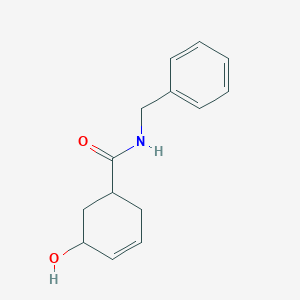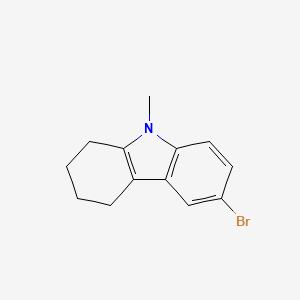
6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole (6-Br-9-Me-THC) is an organic compound that belongs to the carbazole family of compounds. It is a highly versatile compound with a wide range of applications in scientific research, including synthesis and mechanism of action studies. 6-Br-9-Me-THC has been used in various laboratory experiments, such as the synthesis of other compounds and the study of its biochemical and physiological effects.
Scientific Research Applications
Antitumor Activity
6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole derivatives have shown promising results in antitumor activity. A study synthesized a series of hetero annulated carbazoles like isoxazolo-, pyrido- and pyrimido carbazoles through condensation cum cycloaddition reactions. Notably, a compound named 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole displayed significant selective growth inhibition on MCF-7 cell line, indicating potential as a therapeutic drug against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
Bacterial Biotransformation
The bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole and 9-methyl-9H-carbazole was studied using biphenyl-grown cells of Ralstonia sp. strain SBUG 290, expressing biphenyl 2,3-dioxygenase. The strain accumulated specific major products during the incubation, demonstrating the microbial transformation capabilities of these compounds (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Photophysics Studies
The solution phase photophysics of two de novo designed hydrogen bond sensitive derivatives, DMTCO and MDDCO, synthesized from 2,3,4,9-tetrahydro-1H-carbazol-1-one, were extensively studied. The findings provide insights into the solvent polarity effects on these compounds, as well as the dipole moment changes in their excited state, indicating their potential application in fluorescence studies and solvent-sensitivity analysis (Ghosh, Mitra, Saha, & Basu, 2013).
Electrochemical Applications
Carbazole derivatives, including 6-methyl-2,3,4,9-tetrahydro-1H-carbazole, were studied as anticorrosion agents for mild steel in both abiotic and biotic environments. The compounds demonstrated significant suppression of mild steel corrosion, indicating their potential as protective agents in various industrial applications (Nwankwo, Olasunkanmi, & Ebenso, 2018).
properties
IUPAC Name |
6-bromo-9-methyl-1,2,3,4-tetrahydrocarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIPKRNFMHVJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C3=C1C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507883 | |
| Record name | 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
CAS RN |
78863-96-4 | |
| Record name | 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


